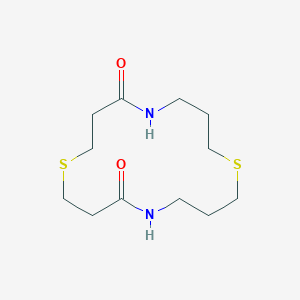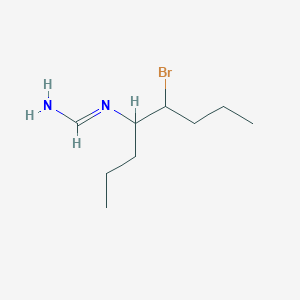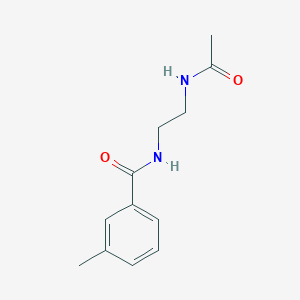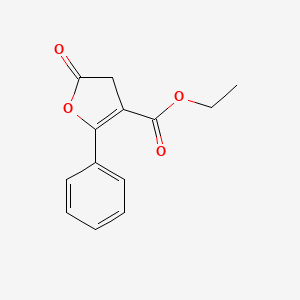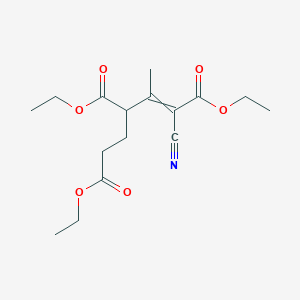
Triethyl 1-cyano-2-methylpent-1-ene-1,3,5-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl 1-cyano-2-methylpent-1-ene-1,3,5-tricarboxylate is an organic compound with a complex structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 1-cyano-2-methylpent-1-ene-1,3,5-tricarboxylate typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with triethyl orthoformate, followed by a series of condensation and esterification reactions. The reaction conditions often require the use of strong acids or bases as catalysts, and the process may be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Triethyl 1-cyano-2-methylpent-1-ene-1,3,5-tricarboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Applications De Recherche Scientifique
Triethyl 1-cyano-2-methylpent-1-ene-1,3,5-tricarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism by which Triethyl 1-cyano-2-methylpent-1-ene-1,3,5-tricarboxylate exerts its effects involves interactions with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis. These interactions can modulate biological pathways and influence the compound’s activity in different contexts.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 1-cyano-2-methylpent-1-ene-1,3,5-tricarboxylate
- Methyl 1-cyano-2-methylpent-1-ene-1,3,5-tricarboxylate
- Ethyl 1-cyano-2-methylpent-1-ene-1,3,5-tricarboxylate
Uniqueness
Triethyl 1-cyano-2-methylpent-1-ene-1,3,5-tricarboxylate is unique due to its specific ester groups, which confer distinct reactivity and solubility properties. This makes it particularly valuable in applications where precise control over chemical behavior is required.
Propriétés
Numéro CAS |
93666-08-1 |
|---|---|
Formule moléculaire |
C16H23NO6 |
Poids moléculaire |
325.36 g/mol |
Nom IUPAC |
triethyl 1-cyano-2-methylpent-1-ene-1,3,5-tricarboxylate |
InChI |
InChI=1S/C16H23NO6/c1-5-21-14(18)9-8-12(15(19)22-6-2)11(4)13(10-17)16(20)23-7-3/h12H,5-9H2,1-4H3 |
Clé InChI |
RBHIMDDSQVJZBU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC(C(=C(C#N)C(=O)OCC)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6,8-Tri-tert-butyl-2,3-dichloro-1H-cyclopenta[A]naphthalen-1-one](/img/structure/B14353482.png)
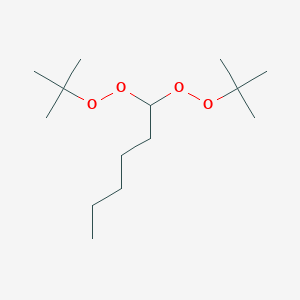
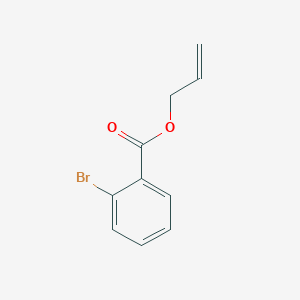
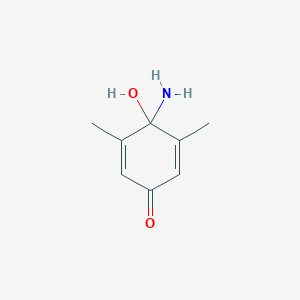
![Benzoic acid;[2-(2-phenylsulfanylethyl)phenyl]methanol](/img/structure/B14353515.png)
![2-[2-(Aminomethyl)phenyl]ethan-1-amine](/img/structure/B14353528.png)


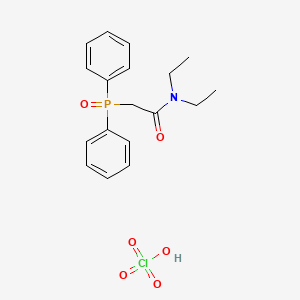
![2-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14353548.png)
